molecular formula C15H23N5 B11745226 1-cyclopentyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine

1-cyclopentyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine

Cat. No.: B11745226
M. Wt: 273.38 g/mol
InChI Key: QQIDOHWAVVDCQY-UHFFFAOYSA-N
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Description

1-cyclopentyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine is a complex organic compound featuring a cyclopentyl group, two pyrazole rings, and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopentyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine typically involves multi-step organic reactions. One common method includes the formation of the pyrazole rings followed by the introduction of the cyclopentyl and isopropyl groups. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards.

Chemical Reactions Analysis

Types of Reactions

1-cyclopentyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1-cyclopentyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-cyclopentyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-cyclopentyl-1H-pyrazol-4-amine: Lacks the isopropyl group and additional pyrazole ring.

    1-(propan-2-yl)-1H-pyrazol-4-amine: Lacks the cyclopentyl group and additional pyrazole ring.

Uniqueness

1-cyclopentyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine is unique due to its combination of structural features, which confer specific chemical and biological properties not found in simpler analogs

Properties

Molecular Formula

C15H23N5

Molecular Weight

273.38 g/mol

IUPAC Name

1-cyclopentyl-N-[(2-propan-2-ylpyrazol-3-yl)methyl]pyrazol-4-amine

InChI

InChI=1S/C15H23N5/c1-12(2)20-15(7-8-17-20)10-16-13-9-18-19(11-13)14-5-3-4-6-14/h7-9,11-12,14,16H,3-6,10H2,1-2H3

InChI Key

QQIDOHWAVVDCQY-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC=N1)CNC2=CN(N=C2)C3CCCC3

Origin of Product

United States

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